![molecular formula C15H18N2 B14692850 3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole CAS No. 24716-27-6](/img/structure/B14692850.png)
3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole is a chemical compound that features both an indole and a dihydropyridine moiety. Indoles are significant heterocyclic systems found in many natural products and drugs, while dihydropyridines are known for their biological properties and are present in several pharmaceutical agents . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, while the dihydropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents like halogens for the indole ring and nucleophiles for the dihydropyridine moiety.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and dihydropyridine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted indole and dihydropyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of pharmaceuticals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The dihydropyridine ring is known to interact with calcium channels, influencing cellular processes such as muscle contraction and neurotransmitter release . These interactions contribute to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole is unique due to its combination of indole and dihydropyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
24716-27-6 |
|---|---|
Molekularformel |
C15H18N2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
3-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C15H18N2/c1-4-9-17(10-5-1)11-8-13-12-16-15-7-3-2-6-14(13)15/h1-4,6-7,12,16H,5,8-11H2 |
InChI-Schlüssel |
ICORRYRZEHWNOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC=C1)CCC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


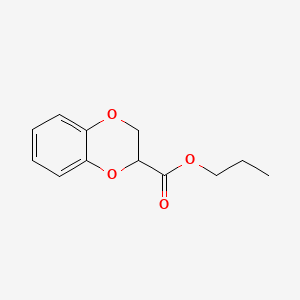
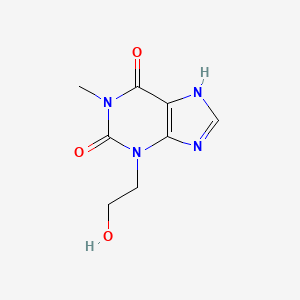
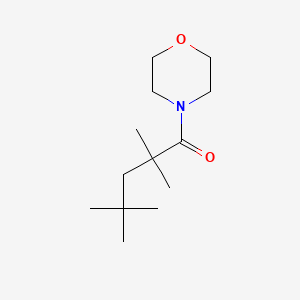



![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)

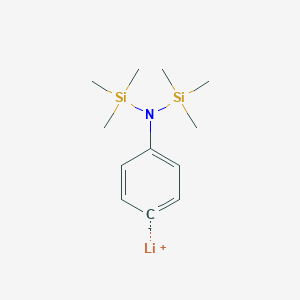
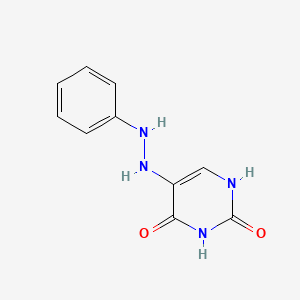
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)


![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)
